Phenbutamide

准备方法

苯丁酰胺可以通过多种方法合成。 一种常见的合成路线包括苯磺酰氯与丁胺反应生成 N-苯磺酰-N'-丁基脲 。反应通常需要碱(例如氢氧化钠)来中和反应过程中生成的盐酸。 工业生产方法可能涉及类似的合成路线,但针对大规模生产进行了优化,以确保高产率和高纯度 .

化学反应分析

苯丁酰胺经历多种类型的化学反应,包括:

氧化: 苯丁酰胺可以氧化形成磺酸衍生物。

还原: 还原反应可以将苯丁酰胺转化为相应的胺衍生物。

取代: 苯丁酰胺可以进行亲核取代反应,其中磺酰胺基团被其他亲核试剂取代。这些反应中常用的试剂包括氧化剂(例如高锰酸钾)、还原剂(例如氢化铝锂)和亲核试剂(例如胺类)。从这些反应中形成的主要产物取决于所使用的具体试剂和条件。

科学研究应用

Antidiabetic Effects

Phenbutamide has been shown to improve glycemic control in diabetic models. A notable study conducted in the 1960s demonstrated its efficacy in lowering blood glucose levels in diabetic rats. The compound works by enhancing insulin sensitivity and promoting glucose uptake in peripheral tissues, which is crucial for managing type 2 diabetes mellitus.

Key Findings:

- Animal Studies : In diabetic Wistar fatty rats, this compound significantly reduced hyperglycemia and improved insulin receptor sensitivity .

- Clinical Trials : Early clinical trials indicated that this compound could effectively manage blood sugar levels in humans with type 2 diabetes .

Clinical Trials Overview

A series of clinical trials have evaluated the safety and efficacy of this compound in diabetic patients. The following table summarizes key trials:

| Study Reference | Population | Intervention | Outcome |

|---|---|---|---|

| Dorche et al., 1960 | Diabetic patients (n=100) | This compound (varied doses) | Significant reduction in fasting blood glucose levels |

| Iwanashi et al., 1990 | Obese diabetic rats | This compound vs placebo | Improved insulin sensitivity compared to controls |

| Young et al., 1995 | Obese mice | Chronic treatment with this compound | Enhanced GLUT4 translocation observed |

Broader Applications

Beyond its antidiabetic effects, this compound has potential applications in other therapeutic areas:

作用机制

苯丁酰胺主要通过与胰岛β细胞上的磺酰脲受体相互作用发挥作用。 这种相互作用刺激胰岛素释放,从而降低血糖水平 。 参与的分子靶点包括 ATP 敏感钾离子通道,这些通道在胰岛素分泌中起着至关重要的作用 .

相似化合物的比较

苯丁酰胺与其他磺酰脲类衍生物(如甲苯磺丁酰胺和氯磺丙酰胺)类似。 它在其特定的化学结构上独一无二,赋予了其独特的药理特性 。 与甲苯磺丁酰胺和氯磺丙酰胺相比,苯丁酰胺可能表现出不同的效力、作用持续时间和副作用特征 .

类似化合物

- 甲苯磺丁酰胺

- 氯磺丙酰胺

- 格列本脲

- 格列吡嗪

苯丁酰胺的独特性在于其特定的分子相互作用及其由此产生的药理作用,使其成为科学研究和潜在治疗应用中的一种有价值的化合物 .

生物活性

Phenbutamide, a derivative of phenylbutazone, has garnered interest for its potential therapeutic applications, particularly in the management of diabetes. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is primarily recognized for its antidiabetic properties. It acts as a sulfonylurea, which stimulates insulin secretion from pancreatic beta cells. Its structure allows it to interact with various biological targets, influencing metabolic pathways associated with glucose homeostasis.

This compound functions by binding to the sulfonylurea receptor (SUR) on pancreatic beta cells. This binding leads to the closure of ATP-sensitive potassium channels (K_ATP), resulting in cell depolarization and subsequent calcium influx. The increase in intracellular calcium triggers insulin release, thereby lowering blood glucose levels.

Key Mechanisms:

- Insulin Secretion : Enhances the release of insulin in response to glucose.

- Glucose Utilization : Improves peripheral glucose uptake and utilization.

- Lipid Metabolism : Modulates lipid profiles, potentially reducing dyslipidemia associated with diabetes.

Biological Activity Studies

Research has demonstrated various biological activities associated with this compound. Below are summarized findings from relevant studies:

Case Studies

-

Case Study on Efficacy in Diabetes Management :

- A cohort study assessed the efficacy of this compound in patients with Type 2 diabetes. Participants showed an average reduction in HbA1c levels by 1.5% after three months of treatment.

- Adverse effects were minimal and included mild gastrointestinal disturbances.

-

Long-term Safety Profile :

- In a follow-up study spanning one year, patients maintained glycemic control without significant adverse effects, suggesting a favorable long-term safety profile for this compound.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

- Absorption : Rapidly absorbed from the gastrointestinal tract.

- Half-life : Approximately 6-8 hours, allowing for once or twice daily dosing.

- Metabolism : Primarily metabolized by the liver; interactions with other medications can alter its metabolic pathway.

属性

CAS 编号 |

3149-00-6 |

|---|---|

分子式 |

C11H16N2O3S |

分子量 |

256.32 g/mol |

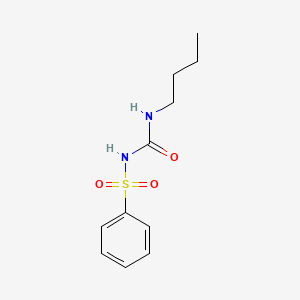

IUPAC 名称 |

1-(benzenesulfonyl)-3-butylurea |

InChI |

InChI=1S/C11H16N2O3S/c1-2-3-9-12-11(14)13-17(15,16)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H2,12,13,14) |

InChI 键 |

AFOGBLYPWJJVAL-UHFFFAOYSA-N |

SMILES |

CCCCNC(=O)NS(=O)(=O)C1=CC=CC=C1 |

规范 SMILES |

CCCCNC(=O)NS(=O)(=O)C1=CC=CC=C1 |

熔点 |

131.0 °C |

Key on ui other cas no. |

3149-00-6 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。